Bis(hexamethylene)triamine
CAS No.: 143-23-7
Cat. No.: VC20987747
Molecular Formula: C12H29N3
Molecular Weight: 215.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143-23-7 |
|---|---|
| Molecular Formula | C12H29N3 |
| Molecular Weight | 215.38 g/mol |
| IUPAC Name | N'-(6-aminohexyl)hexane-1,6-diamine |
| Standard InChI | InChI=1S/C12H29N3/c13-9-5-1-3-7-11-15-12-8-4-2-6-10-14/h15H,1-14H2 |
| Standard InChI Key | MRNZSTMRDWRNNR-UHFFFAOYSA-N |
| SMILES | C(CCCNCCCCCCN)CCN |
| Canonical SMILES | C(CCCNCCCCCCN)CCN |
| Melting Point | 33.0 °C |
Introduction
Chemical Identity and Structure
Bis(hexamethylene)triamine, with the chemical formula C₁₂H₂₉N₃, is an organic compound containing three amine groups strategically positioned along a carbon chain. Its molecular weight is 215.38 g/mol, and it is also known by several synonyms including dihexylenetriamine, bis(6-aminohexyl)amine, 6,6'-iminodihexylamine, and 1,8,15-triazapentadecane . The compound's Chemical Abstracts Service (CAS) registry number is 143-23-7, which provides a unique identifier for this specific chemical entity .
The molecular structure of Bis(hexamethylene)triamine consists of two hexamethylene chains (six-carbon chains) connected by a secondary amine group in the middle, with primary amine groups at each terminal end. This structure can be represented as NH₂(CH₂)₆NH(CH₂)₆NH₂, highlighting its linear arrangement with evenly spaced nitrogen atoms . This distinctive structural configuration contributes to its chemical behavior, particularly its ability to function as a multi-functional amine in various reactions and applications.
Physical and Chemical Properties
Physical State and Appearance
Bis(hexamethylene)triamine typically appears as a white to light yellow substance that can exist in various forms from a crystalline solid to a clear liquid, depending on temperature and purity levels. At room temperature, it often presents as a colorless to yellow solid with a crystalline or flaked structure .
Thermodynamic Properties
The compound exhibits distinct thermodynamic characteristics that influence its handling and applications. The key thermodynamic properties are summarized in Table 1 below:
| Property | Value | Reference |
|---|---|---|
| Melting point | 33-36 °C | |
| Boiling point | 163-165 °C at 4 mm Hg | |
| Density | 0.85 g/mL at 20 °C | |
| Vapor pressure | <0.01 mm Hg (25 °C) | |
| Flash point | >230 °F | |
| LogP | 1.3 at 24°C |
These properties indicate that Bis(hexamethylene)triamine has a relatively low melting point, making it easily convertible between solid and liquid states near room temperature. Its boiling point under reduced pressure suggests it can be distilled for purification purposes under vacuum conditions.
Solubility Profile
Bis(hexamethylene)triamine demonstrates significant solubility in both polar and non-polar solvents, making it versatile for various applications. It is highly soluble in water with a solubility of approximately 437 g/L at 20°C, and it also readily dissolves in methanol . This solubility profile facilitates its use in aqueous systems and in organic synthesis where solvent compatibility is crucial.
Chemical Reactivity
The compound contains three amine groups (two primary and one secondary), each capable of participating in various chemical reactions. Bis(hexamethylene)triamine exhibits typical amine reactivity, including:
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Neutralization of acids in exothermic reactions to form salts
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Nucleophilic substitution reactions
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Addition reactions with electrophiles
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Condensation reactions
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Coordination with metal ions as a chelating agent
The compound is stable under normal conditions but should be protected from moisture and stored under inert gas for optimal preservation. It demonstrates incompatibility with strong oxidizing agents, carbon monoxide, and carbon dioxide, which can lead to potentially hazardous reactions .
Synthesis and Production Methods
Industrial Production
Bis(hexamethylene)triamine is often produced as a byproduct during the industrial manufacturing of hexamethylenediamine, a critical intermediate in the production of nylon 6,6 . This coincidental production provides an economical source of the compound for various applications.
Synthetic Routes
Several synthetic methodologies have been developed for the targeted production of Bis(hexamethylene)triamine:
From 6-Aminohexanenitrile
A significant method for synthesizing Bis(hexamethylene)triamine involves the reaction of 6-aminohexanenitrile under controlled conditions. This approach, detailed in patent literature, provides a direct route to the desired triamine structure . The process typically involves reduction of the nitrile group followed by controlled reaction conditions to form the triamine structure.
Alternative Methods
Other potential synthesis routes include reactions involving hexamethylenediamine with formaldehyde under specific catalytic conditions or direct amination of hexamethylenediamine derivatives. These methods may vary in efficiency and purity of the final product, necessitating optimization based on the intended application.
Industrial and Research Applications
Chemical Processing Applications
Bis(hexamethylene)triamine serves numerous functions in chemical processing and manufacturing:
Polymer Chemistry
The compound functions as a versatile reagent in polymer synthesis, particularly in the production of xylylated dimers of polyamines . Its triamine structure allows it to serve as a crosslinking agent in various polymer formulations, enhancing mechanical properties and durability.
Surface Treatments
Bis(hexamethylene)triamine is employed in various surface modification applications:
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As a component in asphalt anti-stripping agents
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In formulations for corrosion and scale inhibitors
Functional Materials
The compound has demonstrated utility in the development of functional nanomaterials:
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As a solvent for coating amphiphilic polymers on CdSe/ZnS quantum dots (QDs), enhancing their water solubilization
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As a precursor for creating ZnO outgrowths on TiO2 nanofibers for advanced material applications
Specialized Industrial Uses
Additional industrial applications include:
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Functioning as cationic emulsifying agents in various formulations
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Serving as cationic collectors for ore flotation in mining processes
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Acting as a chelating agent for metal ions in industrial solutions
Research Applications in Pharmaceutical Science
Recent research has explored the potential of Bis(hexamethylene)triamine in pharmaceutical applications, particularly in antimicrobial research:
Antibacterial Development
A significant study demonstrated that Bis(hexamethylene)triamine could serve as an effective backbone for developing novel antibacterial compounds. By conjugating the central secondary amino group with various long-chain fatty acids and attaching cationic amino acids to the terminal amines, researchers created compounds with remarkable antibacterial properties .
The optimized compound, a dodecanoyl analogue with lysine groups and Bis(hexamethylene)triamine as the backbone, demonstrated:
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High activity against both Gram-positive and Gram-negative bacteria at low concentrations (MIC ranged between 3.1 and 6.3 μg/mL)
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Low toxicity toward mammalian cells (HC50 = 890 μg/mL and EC50 against HEK = 85 μg/mL)
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Ability to kill metabolically inactive bacterial cells
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Efficacy in eradicating preformed biofilms of Methicillin-resistant Staphylococcus aureus (MRSA)
In Vivo Efficacy
The antibacterial compounds based on Bis(hexamethylene)triamine showed exceptional effectiveness in animal models:
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Reduced MRSA burden by approximately 4 log units in a mouse model of skin infection at a dose of 40 mg/kg
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Demonstrated no skin toxicity even at doses as high as 200 mg/kg
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Achieved 85% reduction in MRSA burden in an ex vivo model of human skin infection
These findings highlight the potential of Bis(hexamethylene)triamine derivatives for addressing antibiotic resistance, a critical global health challenge.
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